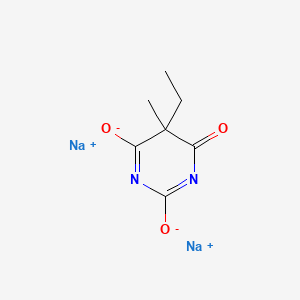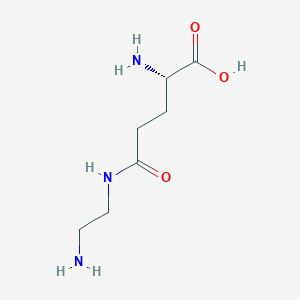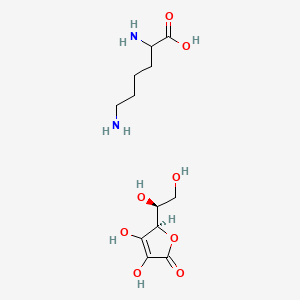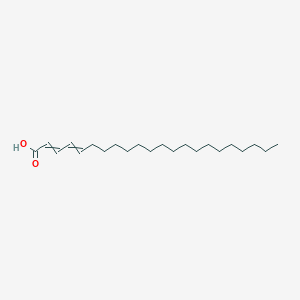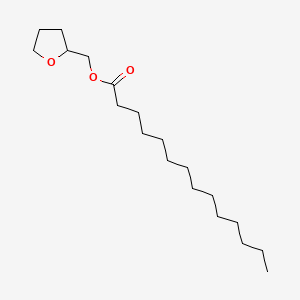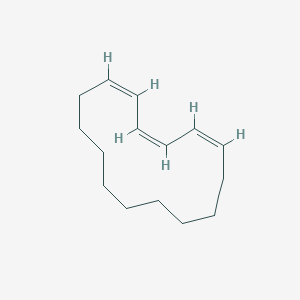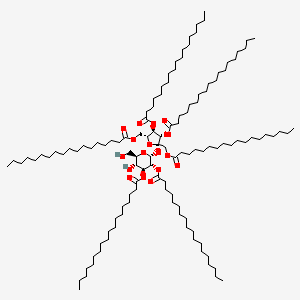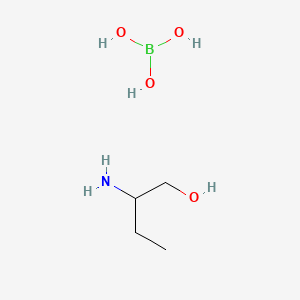
2-(2-(Tetrahydro-2-furyl)ethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(tetrahydro-2-furyl)ethyl]pyridine, also known by its EINECS number 283-027-2, is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a pyridine ring substituted with a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(tetrahydro-2-furyl)ethyl]pyridine typically involves the reaction of pyridine with tetrahydrofuran derivatives under specific conditions. One common method includes the alkylation of pyridine with 2-(bromomethyl)tetrahydrofuran in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-[2-(tetrahydro-2-furyl)ethyl]pyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving efficient production.
Types of Reactions:
Oxidation: 2-[2-(tetrahydro-2-furyl)ethyl]pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives with oxidized side chains.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Pyridine derivatives with oxidized side chains.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-(tetrahydro-2-furyl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(tetrahydro-2-furyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
- 2-[2-(tetrahydro-2-furyl)ethyl]pyridine
- 2-[2-(tetrahydro-2-furyl)ethyl]pyrimidine
- 2-[2-(tetrahydro-2-furyl)ethyl]quinoline
Comparison: 2-[2-(tetrahydro-2-furyl)ethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, such as 2-[2-(tetrahydro-2-furyl)ethyl]pyrimidine and 2-[2-(tetrahydro-2-furyl)ethyl]quinoline, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
84522-32-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-[2-(oxolan-2-yl)ethyl]pyridine |
InChI |
InChI=1S/C11H15NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-2,4,8,11H,3,5-7,9H2 |
Clé InChI |
ULTYOAAXRRZFKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


